2-Fluoro-4-(trifluoromethoxy)aniline
Overview
Description
2-Fluoro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5F4NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(trifluoromethoxy)aniline typically involves the reduction of 2-Fluoro-4-(trifluoromethoxy)nitrobenzene. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder in acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(trifluoromethoxy)aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives and reduced to form various amine derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate, hydrogen peroxide, and sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted anilines, nitroanilines, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-4-(trifluoromethoxy)aniline has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by its fluorine-containing functional groups. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
2-(Trifluoromethyl)aniline: Similar in structure but lacks the fluorine atom on the benzene ring.
4-(Trifluoromethyl)aniline: Similar but with the trifluoromethyl group instead of the trifluoromethoxy group.
3-(Trifluoromethyl)aniline: Another similar compound with the trifluoromethyl group in a different position on the benzene ring.
Uniqueness: 2-Fluoro-4-(trifluoromethoxy)aniline is unique due to the presence of both fluorine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDJDTDRGKHRBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123572-58-7 | |
Record name | 2-Fluoro-4-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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